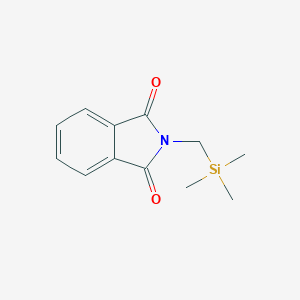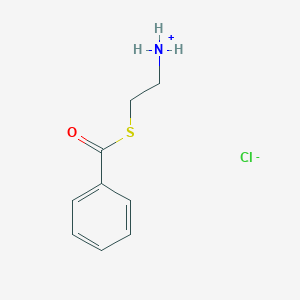
1-碘-4-甲氧基-2,3-二甲基苯
描述
1-Iodo-4-methoxy-2,3-dimethylbenzene is an aryl halide . It is also known as 4-iodo-2,3-dimethyliodobenzene and 5-Iodo-m-xylene .
Synthesis Analysis
The synthesis of 1-Iodo-4-methoxy-2,3-dimethylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular weight of 1-Iodo-4-methoxy-2,3-dimethylbenzene is 262.09 . The exact mass is 261.985443 .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electrons in the pi bond attacking the electrophile, forming an arenium ion . This ion is conjugated but not aromatic .Physical And Chemical Properties Analysis
1-Iodo-4-methoxy-2,3-dimethylbenzene is a colorless to white to yellow solid or semi-solid or liquid . Its density is 1.6±0.1 g/cm3 .科学研究应用
Specific Scientific Field
The field of application is Organic Chemistry, specifically in the synthesis of indole derivatives.
Summary of the Application
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
3. Methods of Application or Experimental Procedures The total synthesis of ibogaine and epiibogaine commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline (prepared in three steps from m-iodophenol) and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .
Results or Outcomes
The synthesis resulted in the production of indole derivatives, which are biologically active compounds. These compounds are used for the treatment of various disorders in the human body .
Electrophilic Aromatic Substitution
- Summary of the Application : This compound can be used in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at a carbon atom to form a cationic intermediate .
- Methods of Application or Experimental Procedures : The electrophilic substituting agent is generated from the given reagents . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes : The result of this reaction is a substitution product of benzene .
Synthesis of 3-Arylacrylamide and 3,3-Diaryl Substituted Acrylamide
- Summary of the Application : This compound can be used in the synthesis of 3-arylacrylamide and 3,3-diaryl substituted acrylamide .
- Methods of Application or Experimental Procedures : The specific procedures for this synthesis are not provided in the source .
- Results or Outcomes : The result of this reaction is the formation of 3-arylacrylamide and 3,3-diaryl substituted acrylamide .
Synthesis of N-(3,5-Xylyl)-N-Ethylaniline
- Summary of the Application : This compound can be used in the synthesis of N-(3,5-xylyl)-N-ethylaniline .
- Methods of Application or Experimental Procedures : The specific procedures for this synthesis are not provided in the source .
- Results or Outcomes : The result of this reaction is the formation of N-(3,5-xylyl)-N-ethylaniline .
安全和危害
属性
IUPAC Name |
1-iodo-4-methoxy-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIDZLKFAOGDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556022 | |
| Record name | 1-Iodo-4-methoxy-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-methoxy-2,3-dimethylbenzene | |
CAS RN |
17938-70-4 | |
| Record name | 1-Iodo-4-methoxy-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17938-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-4-methoxy-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



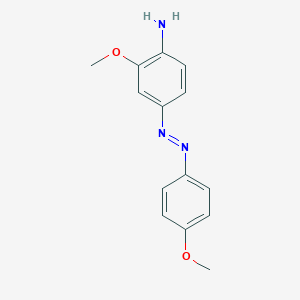
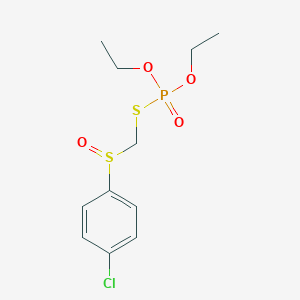
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
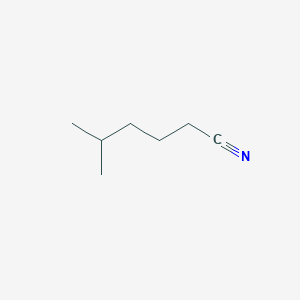
![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)

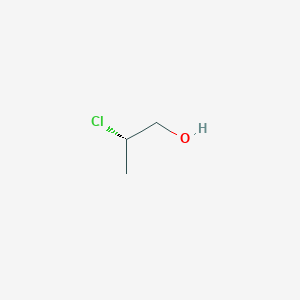
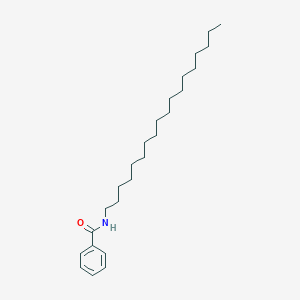
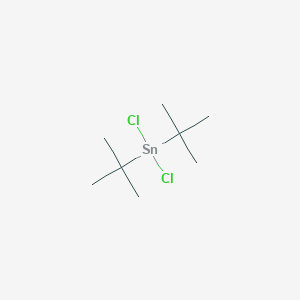
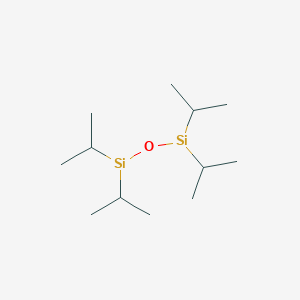
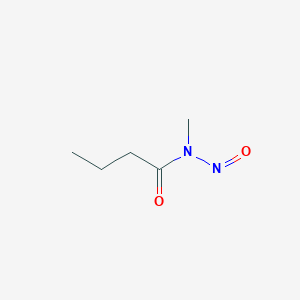
![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)
